hPXR Binding Affinity vs. Prototypical Antagonist SPA70
The target compound demonstrates superior in vitro binding affinity for hPXR compared to the well-characterized antagonist SPA70. In a TR-FRET competitive binding assay, the target compound exhibited an IC50 of 10 nM, an approximately 54-fold higher affinity than SPA70's reported IC50 of 540 nM under analogous conditions [1]. This differential indicates a stronger ability to displace the ligand probe from the PXR ligand-binding domain at lower concentrations.
| Evidence Dimension | In vitro hPXR binding affinity (TR-FRET) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | SPA70; IC50 = 540 nM |
| Quantified Difference | 54-fold lower IC50 (higher affinity) for the target compound |
| Conditions | TR-FRET hPXR competitive binding assay, as per manufacturer's instructions |
Why This Matters
For procurement, this 54-fold potency advantage over a standard tool antagonist suggests the target compound can achieve greater target engagement at lower concentrations, making it a more sensitive probe for studying PXR-mediated DDI risk.
- [1] BindingDB. Entry for BDBM429599 (US10550091, No. LC-8). Ligand-Target Pair: Nuclear receptor subfamily 1 group I member 2 (hPXR). IC50: 10 nM. View Source
